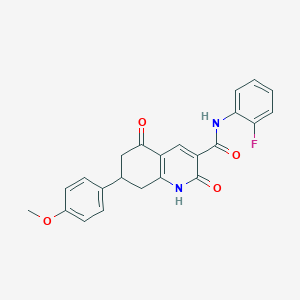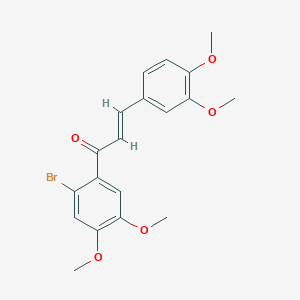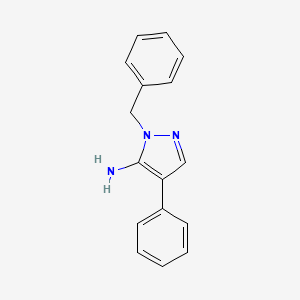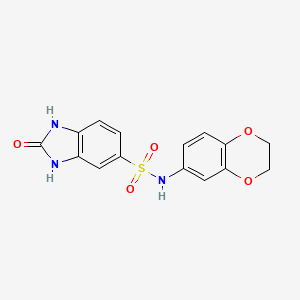
N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a hexahydroquinoline core.
Preparation Methods
The synthesis of N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a multi-step process involving the cyclization of appropriate precursors.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups may play a role in binding to target proteins or enzymes, while the hexahydroquinoline core could be involved in modulating biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds such as:
4-methoxyphenyl N-(2-fluorophenyl)carbamate: This compound shares the fluorophenyl and methoxyphenyl groups but differs in its core structure.
2-fluorophenyl N-(4-chloro-2-methoxyphenyl)carbamate: Similar in having a fluorophenyl group but with different substituents.
4-fluorophenyl N-(2,5-dimethoxyphenyl)carbamate: Contains both fluorophenyl and methoxyphenyl groups but with additional methoxy substituents.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19FN2O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H19FN2O4/c1-30-15-8-6-13(7-9-15)14-10-20-16(21(27)11-14)12-17(23(29)26-20)22(28)25-19-5-3-2-4-18(19)24/h2-9,12,14H,10-11H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
XQVSMRRMXUAZPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)NC4=CC=CC=C4F)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941521.png)
![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14941530.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)


![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)

![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
![2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14941596.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)

